

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Cat. No.: B558608

[Get Quote](#)

Technical Guide: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as Boc-L-cyclohexylalaninol, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl moiety, make it a valuable intermediate in the synthesis of complex molecules, most notably as a key component in the synthesis of the direct renin inhibitor, Aliskiren.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data interpretation.

Chemical and Physical Properties

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a white to off-white solid. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₇ NO ₃	[3]
Molecular Weight	257.37 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	Data not available. For the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol: 94-96 °C.	
Optical Rotation	[α] ²⁰ /D approx. -24° (c=1 in 80% MeOH)	[4]
Solubility	Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.	
CAS Number	103322-56-1	[3]

Synthesis

The synthesis of **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** typically involves the protection of the amino group of the corresponding amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of (S)-2-amino-3-cyclohexyl-1-propanol

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

- (S)-2-amino-3-cyclohexyl-1-propanol
- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium bicarbonate (NaHCO_3) or Triethylamine (Et_3N)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Dissolution: Dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.
- Base Addition: Add a base (e.g., sodium bicarbonate [1.5 eq] or triethylamine [1.2 eq]) to the solution and stir until it is fully dissolved.
- Boc_2O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up:
 - If a water-miscible co-solvent was used, remove it under reduced pressure.
 - Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate (3 x volume).
 - Combine the organic layers and wash with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol**.

Spectroscopic Data

Detailed experimental spectral data for **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** is not readily available in the public domain. The following sections provide expected spectral characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the cyclohexyl moiety, and the propanol backbone.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Boc (C(CH ₃) ₃)	~1.45	s
Cyclohexyl (CH ₂)	0.8 - 1.8	m
CH ₂ (propanol backbone)	~1.5	m
CH (propanol backbone)	~3.6	m
CH ₂ OH	~3.5	m
NH	~5.0	d
OH	Variable	br s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the cyclohexyl and propanol moieties.

Carbon	Expected Chemical Shift (δ , ppm)
Boc ($\text{C}(\text{CH}_3)_3$)	~28.5
Boc ($\text{C}(\text{CH}_3)_3$)	~79.5
Boc ($\text{C}=\text{O}$)	~156.0
Cyclohexyl (CH_2)	26.0 - 35.0
CH_2 (propanol backbone)	~38.0
CH (propanol backbone)	~53.0
CH_2OH	~65.0

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 258.2. Fragmentation may involve the loss of the Boc group or water.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.

Functional Group	Expected Wavenumber (cm^{-1})
O-H stretch (alcohol)	3300-3500 (broad)
N-H stretch (carbamate)	~3350
C-H stretch (aliphatic)	2850-2950
C=O stretch (carbamate)	~1685
N-H bend	~1520
C-O stretch (alcohol)	1050-1150

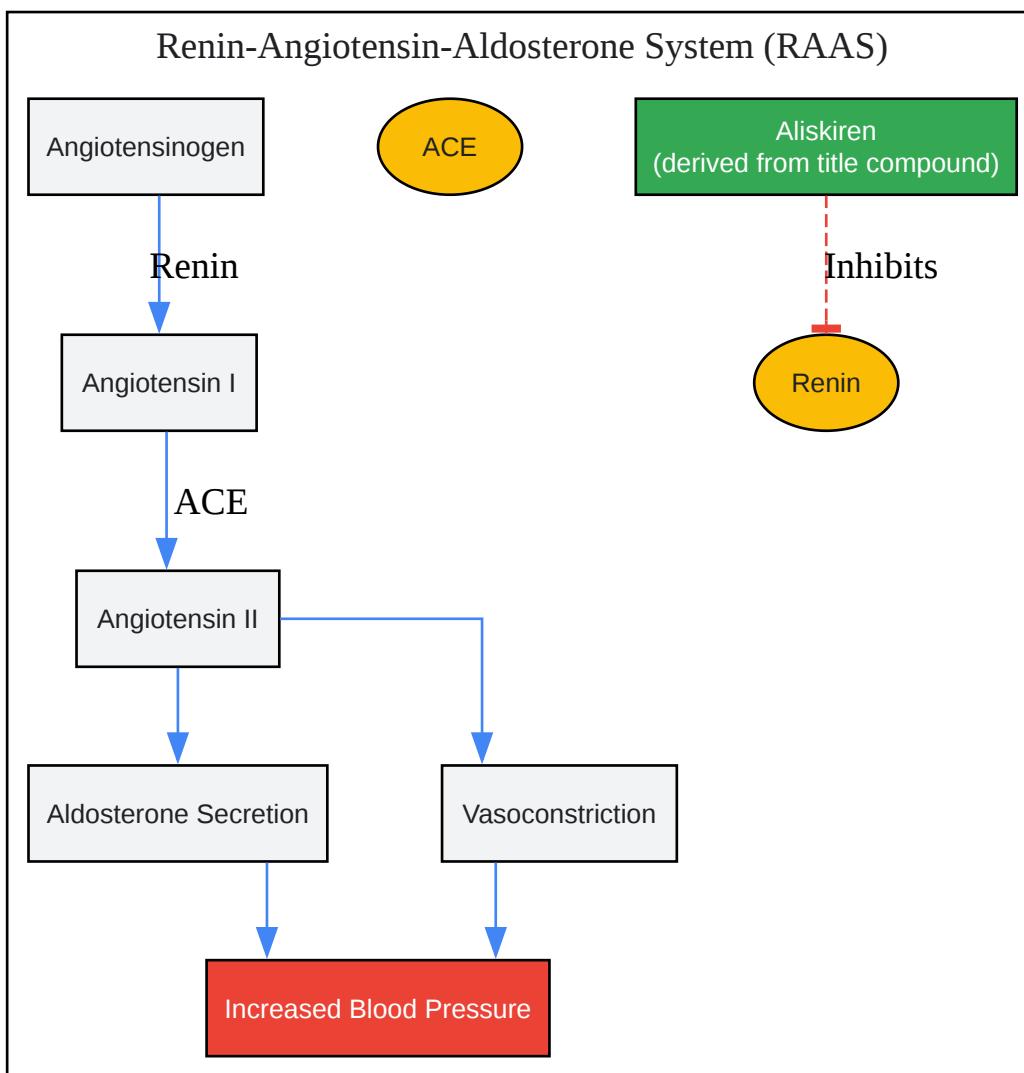
Applications in Drug Development

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.^[5] Its primary application is in the construction of the renin inhibitor Aliskiren, where it forms a significant portion of the molecule's backbone.^{[6][7]}

Role in Aliskiren Synthesis

The synthesis of Aliskiren involves the coupling of several fragments. **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** serves as a precursor to one of these key fragments. The Boc-protected amine allows for selective reactions at the hydroxyl group, and its chirality is essential for the final stereochemistry and biological activity of Aliskiren.

The general workflow for its utilization is depicted below:


[Click to download full resolution via product page](#)

Caption: General workflow for the use of the title compound in Aliskiren synthesis.

Signaling Pathways

While **(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol** itself is not known to be directly involved in signaling pathways, its role as a key building block for Aliskiren connects it to the Renin-Angiotensin-Aldosterone System (RAAS). Aliskiren directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of this pathway. By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren ultimately reduces blood pressure.

The logical relationship of its derivative, Aliskiren, within the RAAS pathway is illustrated below:

[Click to download full resolution via product page](#)

Caption: Inhibition of the RAAS pathway by Aliskiren.

Conclusion

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties and synthetic methodologies is crucial for its effective utilization in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. SI2189442T1 - Process and intermediates for the preparation of aliskiren - Google Patents [patents.google.com]
- 3. (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | C14H27NO3 | CID 11043405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558608#s-2-boc-amino-3-cyclohexyl-1-propanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com